molecular formula C13H16FNO B11885578 N-(cis-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide

N-(cis-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide

Cat. No.: B11885578
M. Wt: 221.27 g/mol
InChI Key: OCTBCPYJCKBUPG-JIMOISOXSA-N
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Description

N-(cis-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide: is a synthetic organic compound that features a fluorinated cyclopropyl group and a phenylethyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cis-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide typically involves the following steps:

    Formation of the Fluorocyclopropyl Group: This can be achieved through the fluorination of a cyclopropane precursor using reagents like diethylaminosulfur trifluoride (DAST).

    Coupling with Phenylethylamine: The fluorocyclopropyl intermediate is then coupled with ®-1-phenylethylamine under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(cis-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the cyclopropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-(cis-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide: may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(cis-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorocyclopropyl)-N-phenylethylacetamide
  • N-(cis-2-Chlorocyclopropyl)-N-(®-1-phenylethyl)acetamide
  • N-(cis-2-Fluorocyclopropyl)-N-((S)-1-phenylethyl)acetamide

Uniqueness

N-(cis-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide: is unique due to the specific configuration of its fluorocyclopropyl and phenylethyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

N-[(1R,2S)-2-fluorocyclopropyl]-N-[(1R)-1-phenylethyl]acetamide

InChI

InChI=1S/C13H16FNO/c1-9(11-6-4-3-5-7-11)15(10(2)16)13-8-12(13)14/h3-7,9,12-13H,8H2,1-2H3/t9-,12+,13-/m1/s1

InChI Key

OCTBCPYJCKBUPG-JIMOISOXSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N([C@@H]2C[C@@H]2F)C(=O)C

Canonical SMILES

CC(C1=CC=CC=C1)N(C2CC2F)C(=O)C

Origin of Product

United States

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